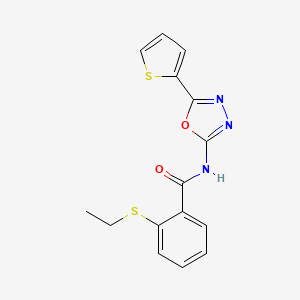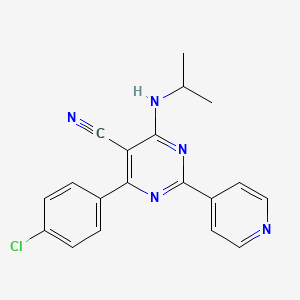
4-(4-Chlorophenyl)-6-(isopropylamino)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Chlorophenyl)-6-(isopropylamino)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile, commonly referred to as CPIP, is a heterocyclic compound composed of four carbon atoms, four nitrogen atoms, one chlorine atom, one oxygen atom, and one hydrogen atom. It is a small molecule that has been widely studied due to its potential application in the medical field. CPIP has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties, and has been used in the development of new drugs.
科学研究应用
CPIP has been studied extensively in the scientific research community due to its potential application in the medical field. It has been found to possess anti-inflammatory, anti-cancer, and anti-microbial properties, and has been used in the development of new drugs. In addition, CPIP has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
作用机制
The exact mechanism of action of CPIP is not yet fully understood. However, it is believed that CPIP exerts its anti-inflammatory, anti-cancer, and anti-microbial effects through the inhibition of certain enzymes and proteins involved in the inflammatory and immune responses. In addition, CPIP has been shown to interact with certain receptors on the surface of cells, which may play a role in its anti-cancer and anti-microbial properties.
Biochemical and Physiological Effects
CPIP has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the inflammatory response. In addition, CPIP has been found to inhibit the expression of certain proteins and enzymes involved in the immune response, such as NF-κB and MAPK. Finally, CPIP has been found to have anti-cancer and anti-microbial effects, which may be due to its interaction with certain receptors on the surface of cells.
实验室实验的优点和局限性
CPIP has several advantages and limitations when used in laboratory experiments. One of the main advantages of using CPIP in laboratory experiments is its low cost and ease of synthesis. In addition, CPIP is relatively stable and can be stored for long periods of time without significant degradation. However, CPIP does have some limitations. For example, it is not very soluble in water, making it difficult to use in certain experiments. In addition, CPIP is not very selective, meaning it may interact with other compounds in the reaction mixture.
未来方向
There are several potential future directions for the research and development of CPIP. One potential direction is to further investigate the mechanism of action of CPIP in order to better understand its biological effects. In addition, further research could be conducted to explore the potential therapeutic applications of CPIP, such as its use in the treatment of neurological disorders. Finally, more research could be conducted to explore the potential side effects of CPIP and to develop methods to reduce or eliminate these side effects.
合成方法
CPIP can be synthesized through a multi-step process. The first step involves the reaction of 4-chlorophenol and isopropylamine, which yields 4-chloro-6-isopropylamino-2-pyridin-5-one. This intermediate is then reacted with sodium cyanide and a catalytic amount of pyridine to form the desired product, CPIP. This synthesis method has been widely used to produce CPIP in both laboratory and industrial settings.
属性
IUPAC Name |
4-(4-chlorophenyl)-6-(propan-2-ylamino)-2-pyridin-4-ylpyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5/c1-12(2)23-19-16(11-21)17(13-3-5-15(20)6-4-13)24-18(25-19)14-7-9-22-10-8-14/h3-10,12H,1-2H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXOIEIFVSLYUNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=NC(=C1C#N)C2=CC=C(C=C2)Cl)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-6-(isopropylamino)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

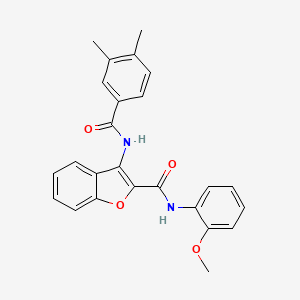
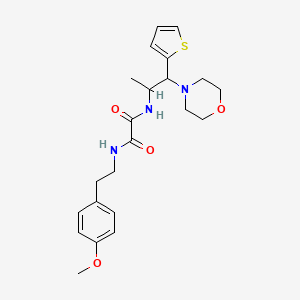

![N-(benzo[d]thiazol-6-yl)-2-((4-chlorophenyl)thio)acetamide](/img/structure/B2616331.png)


![(E)-N-[1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2616336.png)
![(E)-2-((2-hydroxyethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime](/img/structure/B2616337.png)



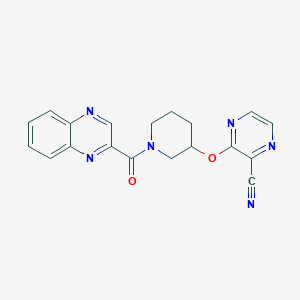
![2-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2616342.png)
